molecular formula C9H10ClF4NO B1382984 (1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1807937-60-5

(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B1382984
CAS RN: 1807937-60-5
M. Wt: 259.63 g/mol
InChI Key: RFCDPKSXMINDCH-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 205.66 . It consists of 13 heavy atoms, 6 of which are aromatic . The structure also includes a trifluoroethyl group and a methoxyphenyl group .


Physical And Chemical Properties Analysis

This compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w value ranging from 0.0 to 2.75, indicating its lipophilicity . It is soluble, with a solubility ranging from 0.274 mg/ml to 0.784 mg/ml .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : A study detailed the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, which involved reactions with aniline, o-phenylenediamine, and o-aminophenol, indicating a method of producing derivatives of the target compound (Pimenova, Krasnych, Goun, & Miles, 2003).

  • Intermediate Synthesis : Research on the synthesis of (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride showed a method to create intermediates for other compounds, demonstrating the versatility of trifluoro-methoxyphenyl compounds (Zhang Fuli, 2012).

  • Antimicrobial Activity : A study synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating potential antimicrobial applications (Puthran et al., 2019).

  • Fluorescent Probes : Another study found that certain benzoxazole and benzothiazole derivatives, related to the target compound, can be used as fluorescent probes sensing pH and metal cations, highlighting their potential in chemical sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

  • Pharmacological Characterization : Research on a structurally similar compound, SSR125543A, provided insights into its biochemical and pharmacological characterization, which may inform studies on related trifluoro-methoxyphenyl compounds (Gully et al., 2002).

Safety and Hazards

The compound is labeled with a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO.ClH/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13;/h2-4,8H,14H2,1H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCDPKSXMINDCH-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](C(F)(F)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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